![molecular formula C14H12N2OS B11662547 N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]thiophene-2-carbohydrazide](/img/structure/B11662547.png)
N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]thiophene-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]thiophene-2-carbohydrazide is a chemical compound that belongs to the class of hydrazones. Hydrazones are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, features a thiophene ring, which is a sulfur-containing heterocycle, and a phenylprop-2-en-1-ylidene group, which contributes to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]thiophene-2-carbohydrazide typically involves the condensation of thiophene-2-carbohydrazide with cinnamaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]thiophene-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The phenyl and thiophene rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the thiophene ring, while reduction could produce hydrazine derivatives.
Aplicaciones Científicas De Investigación
N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]thiophene-2-carbohydrazide has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications.
Industry: It is used in the development of sensors for detecting metal ions, such as Fe³⁺.
Mecanismo De Acción
The mechanism of action of N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]thiophene-2-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then interact with biological molecules, leading to various biological effects. For example, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by interacting with specific cellular pathways .
Comparación Con Compuestos Similares
Similar Compounds
- N’-[(2E)-2-Methyl-3-phenyl-2-propen-1-ylidene]nicotinohydrazide
- N’-[(1E)-1-(4-methoxyphenyl)ethylidene]-3-(1H-pyrrol-1-yl)thiophene-2-carbohydrazide
Uniqueness
N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]thiophene-2-carbohydrazide is unique due to its specific structural features, such as the presence of both a thiophene ring and a phenylprop-2-en-1-ylidene group. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Propiedades
Fórmula molecular |
C14H12N2OS |
|---|---|
Peso molecular |
256.32 g/mol |
Nombre IUPAC |
N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]thiophene-2-carboxamide |
InChI |
InChI=1S/C14H12N2OS/c17-14(13-9-5-11-18-13)16-15-10-4-8-12-6-2-1-3-7-12/h1-11H,(H,16,17)/b8-4+,15-10+ |
Clave InChI |
WUIHKIZIVAHEQN-JBZDNPHWSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/C=N/NC(=O)C2=CC=CS2 |
SMILES canónico |
C1=CC=C(C=C1)C=CC=NNC(=O)C2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


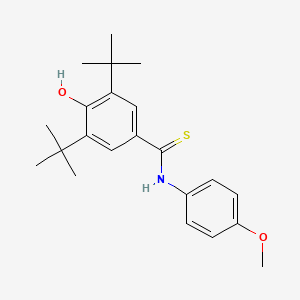
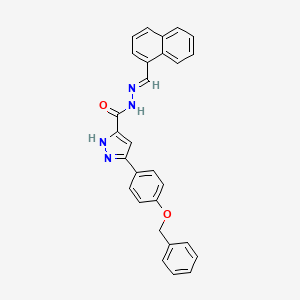
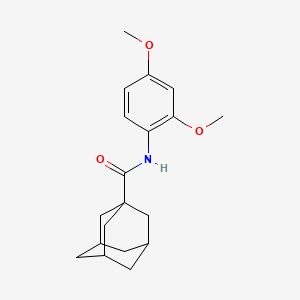

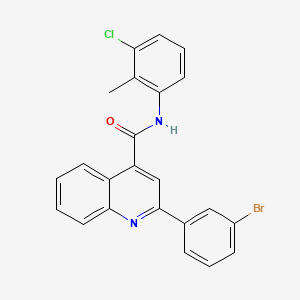
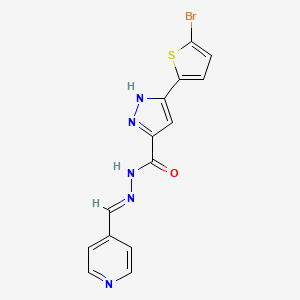
![2-[2-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B11662495.png)

![5-[3-(4-bromophenyl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B11662502.png)
![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11662503.png)
![1-(4,4,6,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)propan-1-one](/img/structure/B11662504.png)
![2-({1-[(4-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-YL}sulfanyl)-N'-[(Z)-[4-(dimethylamino)phenyl]methylidene]acetohydrazide](/img/structure/B11662517.png)
![N'-[(E)-2-thienylmethylidene]nicotinohydrazide](/img/structure/B11662524.png)
![N'-[(E)-(5-methylthiophen-2-yl)methylidene]furan-2-carbohydrazide](/img/structure/B11662535.png)
